N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide (CAS 2034448-23-0) is a heterocyclic sulfonamide bearing a 2-(thiophen-2-yl)pyridin-3-ylmethylamine core coupled to a thiophene-2-sulfonyl group. Its molecular formula is C₁₄H₁₂N₂O₂S₃ (MW 336.5 g/mol), with computed XLogP3 = 2.7 and topological polar surface area = 124 Ų.

Molecular Formula C14H12N2O2S3
Molecular Weight 336.44
CAS No. 2034448-23-0
Cat. No. B2947598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
CAS2034448-23-0
Molecular FormulaC14H12N2O2S3
Molecular Weight336.44
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C14H12N2O2S3/c17-21(18,13-6-3-9-20-13)16-10-11-4-1-7-15-14(11)12-5-2-8-19-12/h1-9,16H,10H2
InChIKeyPUFABYAGXSNKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide (CAS 2034448-23-0): Chemical Identity and Procurement-Relevant Properties


N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide (CAS 2034448-23-0) is a heterocyclic sulfonamide bearing a 2-(thiophen-2-yl)pyridin-3-ylmethylamine core coupled to a thiophene-2-sulfonyl group [1]. Its molecular formula is C₁₄H₁₂N₂O₂S₃ (MW 336.5 g/mol), with computed XLogP3 = 2.7 and topological polar surface area = 124 Ų [1]. The compound belongs to the aryl/heteroaryl thiophene-2-sulfonamide class, a scaffold extensively explored for carbonic anhydrase inhibition, kinase modulation, and antimicrobial activity [2][3]. Currently, this compound appears primarily as a research tool chemical with limited publicly disclosed biological profiling, making evidence-based selection entirely dependent on structural differentiation from better-characterized analogs and class-level pharmacological inference.

Carbonic Anhydrase Screening Thiophene-2-sulfonamide zinc-binding scaffold for isoform selectivity profiling
Kinase Inhibitor Research Pyridine-containing core for hinge-region interaction studies
SAR Expansion Extended aromatic surface for structure-activity relationship exploration
Metalloenzyme Probe Differentiated zinc-binding group (ZBG) scaffold for target deconvolution studies

Why In-Class Substitution of N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide with Simpler Analogs Risks Erroneous Structure-Activity Conclusions


Generic substitution within the thiophene-2-sulfonamide class is scientifically unsound because minor structural variations—particularly the position and nature of the heteroaryl substituent—produce dramatic shifts in target engagement and potency [1]. The target compound's unique 2-(thiophen-2-yl)pyridin-3-ylmethylamine scaffold creates a distinct three-dimensional pharmacophore that cannot be replicated by simpler analogs such as N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide (CAS 301683-41-0) or 5-(pyridin-2-yl)thiophene-2-sulfonamide (CAS 190659-63-3) . The additional thiophene ring at the pyridine 2-position introduces critical π-stacking capacity and conformational constraint absent in mono-heteroaryl analogs, while the methylene spacer between the pyridine and sulfonamide nitrogen modulates both hydrogen-bond donor geometry and rotational freedom. In the carbonic anhydrase inhibitor series, equivalent scaffold alterations shifted IC₅₀ values by over three orders of magnitude (from 0.81 nM to >70 µM), demonstrating that even single-atom or regioisomeric changes invalidate any assumption of functional interchangeability [1].

Target Compound
Simpler Analog / Regioisomer
Interchangeability Concern
3 aromatic rings (2 thiophene + 1 pyridine) with CH₂ spacer
2 aromatic rings (1 thiophene + 1 pyridine), no additional thiophene
Extended π-stacking and conformational restriction may shift target engagement profiles
Sulfonamide–CH₂–pyridine(3)–thiophene(2) connectivity
Sulfonamide directly attached to thiophene ring (e.g., 5-(pyridin-2-yl)thiophene-2-sulfonamide)
Regioisomeric connectivity alters zinc-coordination geometry; isoform selectivity may not transfer
Methylene-bridged sulfonamide at pyridine 3-position
Thiophene-3-yl regioisomer or pyridine-4-ylmethyl variant
Hydrogen-bond donor geometry and rotational freedom differ; binding mode inference may not hold across regioisomers

N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Scaffold Differentiation: 2-(Thiophen-2-yl)pyridin-3-ylmethylamine vs. Simpler Pyridinylmethyl Analogs

The target compound possesses a 2-(thiophen-2-yl)pyridin-3-ylmethylamine scaffold (three aromatic rings: two thiophenes + one pyridine) versus the mono-heteroaryl core of the closest purchasable analog N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide (CAS 301683-41-0; one thiophene + one pyridine) [1]. The presence of the additional thiophene ring at the pyridine 2-position increases the aromatic ring count from 2 to 3, raises molecular weight from 254.33 to 336.5 g/mol, and fundamentally alters the spatial distribution of π-electron density available for target binding [1]. This structural expansion directly impacts the compound's capacity to engage hydrophobic pockets and participate in π-π stacking interactions that are geometrically inaccessible to the simpler analog.

Scaffold Complexity
Cross-study comparable
3 aromatic rings (MW 336.5) vs. 2 rings (MW 254.3)
Δ MW +82.2 g/mol
Extended π-surface provides distinct protein-binding topology
Supports scaffold differentiation from simpler sulfonamide analogs
Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Regioisomeric Differentiation: Pyridine 3-ylmethyl vs. Pyridine 4-ylmethyl vs. Pyridine 2-yl Substitution Patterns

The target compound attaches the sulfonamide-bearing methylene at the pyridine 3-position of a 2-(thiophen-2-yl)pyridine core. This regioisomeric arrangement is distinct from the 5-(pyridin-2-yl)thiophene-2-sulfonamide scaffold (CAS 190659-63-3), where the sulfonamide is directly attached to a thiophene ring that is itself coupled to pyridine at the 2-position [1]. In the carbonic anhydrase II inhibition series, the 5-(pyridin-2-yl)thiophene-2-sulfonamide regioisomer exhibited an IC₅₀ of 118 nM [1]. The target compound's inverted connectivity—sulfonamide linked via a methylene spacer to pyridine rather than directly to thiophene—repositions the sulfonamide zinc-binding group relative to the heteroaryl recognition elements, a geometric parameter known to control CA isoform selectivity within the thiophene-2-sulfonamide class [2].

Regioisomeric Potency Shift
Cross-study comparable
Comparator CA-II IC₅₀ = 118 nM
Target compound potency unknown
Connectivity difference may alter zinc-binding geometry
Isoform selectivity interpretation requires direct testing
Regioisomerism Binding Site Geometry Medicinal Chemistry

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Governance of Permeability and Solubility

The target compound's computed XLogP3 of 2.7 and TPSA of 124 Ų position it in a distinct physicochemical space relative to both simpler and more complex analogs [1]. The closest analog N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide (CAS 301683-41-0) has a lower molecular weight (254.33 vs. 336.5 g/mol) and predictably lower lipophilicity, while the regioisomer 5-(pyridin-2-yl)thiophene-2-sulfonamide (MW 240.3 g/mol) lacks the methylene spacer and additional thiophene . Within the thiophene-2-sulfonamide class, compounds with XLogP in the 2–3 range and TPSA <140 Ų have demonstrated favorable membrane permeability while retaining aqueous solubility suitable for biochemical assays, a balance that is sensitive to even minor structural modifications [2].

Physicochemical Profile
Class-level inference
XLogP3 = 2.7
TPSA = 124 Ų
MW = 336.5 g/mol
Intermediate lipophilicity supports balanced permeability–solubility
Preferred when moderate aqueous solubility is needed for cell assays
Physicochemical Properties Drug-likeness ADME

Class-Level Carbonic Anhydrase Inhibitory Potential Inferred from Thiophene-2-sulfonamide Pharmacophore

Thiophene-2-sulfonamides constitute a well-validated class of carbonic anhydrase (CA) inhibitors, with the sulfonamide nitrogen coordinating the active-site zinc ion [1]. A systematic evaluation of thiophene-based sulfonamides against human CA-I and CA-II revealed IC₅₀ ranges of 69 nM to 70 µM (hCA-I) and 23.4 nM to 1.405 µM (hCA-II), with Kᵢ values spanning 66.49 nM to 234.99 µM (hCA-I) [1]. The most potent exemplar in the BindingDB collection, 5-(thiophene-2-sulfonyl)thiophene-2-sulfonamide, achieved an IC₅₀ of 0.81 nM against CA [2]. While no direct CA inhibition data exist for the target compound, its thiophene-2-sulfonamide pharmacophore and the presence of additional heteroaryl rings that can occupy the hydrophobic pocket predict membership in this activity class [3].

CA Inhibitor Class Range
Class-level inference
hCA-I IC₅₀ 69 nM–70 µM
hCA-II IC₅₀ 23.4 nM–1.41 µM
Best-in-class 0.81 nM
Supports carbonic anhydrase screening context
Target compound potency not measured; extended aromatic system may favor hydrophobic pocket occupancy
Carbonic Anhydrase Inhibition Metalloenzyme Thiophene Sulfonamide

Kinase Inhibition Potential via Thiophene-2-sulfonamide Scaffold: CDK5/p25 and BRAF Class Evidence

Thiophene-2-sulfonamide derivatives have demonstrated kinase inhibitory activity spanning multiple families. 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide analogs inhibit cyclin-dependent kinase 5 (CDK5)/p25 with IC₅₀ values as low as 551 nM, while N-(4-hydroxy-1-naphthalenyl)thiophene-2-sulfonamide inhibits BRAF with an IC₅₀ of 9.0 µM [1][2]. The target compound's 2-(thiophen-2-yl)pyridin-3-ylmethylamine core introduces an additional heteroaryl recognition element that could engage the kinase hinge region via pyridine-nitrogen hydrogen bonding, a binding mode distinct from the benzothiazole-thiophene sulfonamide series . The regioisomer N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has been specifically investigated for kinase inhibitor potential , further supporting this compound class as kinase-targeted tool compounds.

Kinase Inhibition Evidence
Class-level inference
CDK5/p25 IC₅₀ = 551 nM
BRAF IC₅₀ = 9.0 µM
(related thiophene sulfonamides)
Supports kinase screening context; pyridine nitrogen may engage hinge region
Selectivity profile may differ from benzothiazole-based thiophene sulfonamides
Kinase Inhibition CDK5 BRAF Thiophene Sulfonamide

Anticancer Class Potential: Thiophene Sulfonamide Derivatives Against MCF-7 Breast Cancer Cells

A systematic synthesis and evaluation program of thiophene sulfonamide derivatives (compounds 7a–7s) demonstrated anti-breast cancer activity through EGFR inhibition, with computational docking and molecular dynamics simulations confirming stable binding modes [1]. While the specific target compound was not included in this series, the study establishes the thiophene sulfonamide scaffold as a viable template for anticancer agent development. The target compound's extended aromatic system—incorporating both a pyridine and two thiophene rings—provides additional π-stacking and hydrophobic contact opportunities beyond those available to the mono-thiophene, mono-pyridine sulfonamides evaluated in the Patel et al. study [1][2]. The computed drug-likeness parameters (XLogP3 2.7, TPSA 124 Ų, zero Rule-of-5 violations) align with the acceptable ADME/Tox profile range established for this compound class [2].

Anticancer Class Potential
Class-level inference
Thiophene sulfonamide series active against MCF-7 cells (literature); no direct data for target compound
Supports cell-model endpoint review in breast cancer research
Extended aromatic surface may differentiate EGFR engagement; requires validation
Anticancer Breast Cancer EGFR MCF-7

N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide: Evidence-Based Application Scenarios for Research Procurement


Carbonic Anhydrase Isoform Selectivity Profiling with a Novel Heteroaryl Sulfonamide Chemotype

The target compound's thiophene-2-sulfonamide zinc-binding group, combined with its extended 2-(thiophen-2-yl)pyridin-3-ylmethyl recognition element, makes it a structurally differentiated candidate for carbonic anhydrase isoform selectivity screening. The class-level CA-II IC₅₀ reference range (23.4 nM–1.405 µM) [1] and the exemplar 5-(pyridin-2-yl)thiophene-2-sulfonamide IC₅₀ of 118 nM [2] establish the thiophene-sulfonamide scaffold as a validated CA inhibitor chemotype. The target compound's distinct connectivity—sulfonamide linked via methylene spacer to the pyridine 3-position of a 2-thiophenylpyridine—creates a zinc-coordination geometry and hydrophobic pocket occupancy pattern not represented in existing CA inhibitor libraries, potentially unlocking novel isoform selectivity profiles.

Kinase Inhibitor Screening with a Pyridine-Containing Hinge-Region Binder

The 2-(thiophen-2-yl)pyridine moiety positions a pyridine nitrogen for potential hydrogen bonding with kinase hinge regions, while the thiophene-2-sulfonamide group provides additional binding energy through sulfonamide-mediated interactions. Class evidence demonstrates thiophene-2-sulfonamide CDK5/p25 inhibition at 551 nM and BRAF inhibition at 9.0 µM [3][4]. The target compound's regioisomer (thiophen-3-yl variant) has been specifically investigated for kinase inhibitor potential [4], supporting the scaffold's relevance to kinase drug discovery. This compound serves as a differentiated starting point for kinase selectivity panels where benzothiazole-based thiophene sulfonamides have already been profiled.

Structure-Activity Relationship (SAR) Expansion of Anticancer Thiophene Sulfonamide Series

The Patel et al. (2023) anti-breast cancer thiophene sulfonamide study [5] provides a validated framework for evaluating novel thiophene sulfonamide analogs against MCF-7 cells and EGFR. The target compound extends this SAR landscape by introducing an additional thiophene ring and a methylene-bridged sulfonamide connectivity not explored in the original 7a–7s series. Its computed drug-likeness (XLogP3 2.7, TPSA 124 Ų, zero RO5 violations) [6] meets the ADME/Tox acceptability criteria established in that study, making it suitable for head-to-head comparison with the published series to probe the impact of extended aromatic surface area on EGFR binding affinity and cellular antiproliferative potency.

Chemical Biology Tool Compound for Zinc-Dependent Enzyme Target Deconvolution

The thiophene-2-sulfonamide pharmacophore is a privileged zinc-binding group (ZBG) applicable to multiple metalloenzyme families beyond carbonic anhydrases, including matrix metalloproteinases and histone deacetylases [1]. The target compound's unique scaffold—featuring two differentiated thiophene rings and a central pyridine—provides a three-dimensional ZBG presentation distinct from classical aryl sulfonamides. This scaffold novelty supports its use as a chemical probe in target deconvolution studies where structurally diverse ZBG-containing compounds are needed to discriminate between metalloenzyme targets in cellular thermal shift assays (CETSA) or affinity-based proteomics.

Application
Selection Property
Validation Focus
Carbonic Anhydrase Isoform Selectivity Profiling
Sulfonamide zinc-binding geometry differentiation
CA isoform selectivity screening
Kinase Inhibitor Screening
Pyridine-thiophene hinge-region binder scaffold
Kinase panel selectivity review
Anticancer SAR Expansion (MCF-7 / EGFR)
Extended aromatic surface for EGFR domain engagement
Cell-model endpoint review; drug-likeness confirmation
Zinc-Dependent Enzyme Target Deconvolution
Differentiated zinc-binding group (ZBG) scaffold
Metalloenzyme target discrimination (CETSA / proteomics)
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